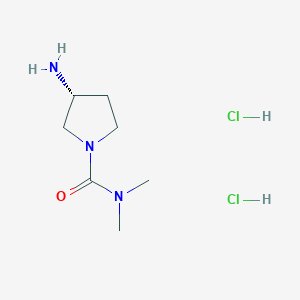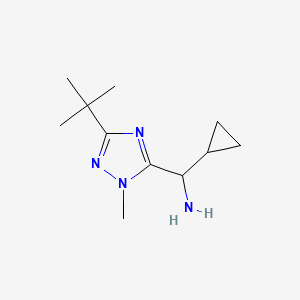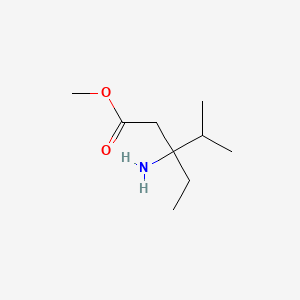
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3R) configuration
Métodos De Preparación
The synthesis of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride typically involves several steps. One common method includes the reaction of a pyrrolidine derivative with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Aplicaciones Científicas De Investigación
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride can be compared with other similar compounds, such as:
(2S,3R)-3-alkylglutamates: These compounds have similar stereochemistry but different functional groups.
Diastereomers: Compounds with the same molecular formula but different spatial arrangements of atoms.
Meso Compounds: Compounds with chiral centers that are arranged in a way that makes the molecule achiral overall . The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties.
Propiedades
Fórmula molecular |
C7H17Cl2N3O |
|---|---|
Peso molecular |
230.13 g/mol |
Nombre IUPAC |
(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
WCBUYSZBBCJKPC-QYCVXMPOSA-N |
SMILES isomérico |
CN(C)C(=O)N1CC[C@H](C1)N.Cl.Cl |
SMILES canónico |
CN(C)C(=O)N1CCC(C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)













